Product packaging for 2-Benzyl-isothiazol-3-one(Cat. No.:)

2-Benzyl-isothiazol-3-one

Cat. No.: B8813013
M. Wt: 191.25 g/mol
InChI Key: UJFZDOCYWCYDMB-UHFFFAOYSA-N
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Description

Structural Context and Derivatives of Benzo[d]isothiazol-3(2H)-one

The foundational structure, Benzo[d]isothiazol-3(2H)-one, also known as 1,2-benzisothiazolin-3-one (BIT), consists of a five-membered isothiazole (B42339) ring fused to a benzene (B151609) ring. mdpi.comebi.ac.uk A key feature of this structure is the ability for tautomerization between the 3-hydroxy benzo[d]isothiazole and the benzo[d]isothiazol-3(2H)-one forms, with the latter being predominant. arkat-usa.org This allows for substitution at the nitrogen atom (position 2), leading to a wide array of N-substituted derivatives. arkat-usa.org

The synthesis of these derivatives can be achieved through various chemical pathways, including the reaction of the lithium salt of BIT with alkylating or benzylating agents. google.com This method has been shown to produce N-substituted 1,2-benzisothiazolin-3-ones with high selectivity. google.com

The core Benzo[d]isothiazol-3(2H)-one scaffold is present in numerous compounds that have been investigated for diverse applications, ranging from industrial biocides to pharmacologically active agents. mdpi.comresearchgate.net Modifications on the benzisothiazolone core, particularly at the N-position, lead to a variety of derivatives with distinct properties.

Table 1: Selected Derivatives of Benzo[d]isothiazol-3(2H)-one

Compound NameAbbreviationR-Group at N-positionKey Application/Activity
1,2-Benzisothiazol-3(2H)-oneBIT-HIndustrial biocide, preservative mdpi.comresearchgate.net
2-Methyl-1,2-benzisothiazolin-3-oneMeBIT-CH₃Biocidal, fungicidal google.com
2-Butyl-1,2-benzisothiazolin-3-oneBuBIT-(CH₂)₃CH₃Biocidal, fungicidal google.comresearchgate.net
2-Benzyl-isothiazol-3-one -CH₂C₆H₅Subject of this article, prepared via benzylation google.com
2-phenylbenzo[d]isothiazol-3(2H)-one-C₆H₅Antimalarial activity arkat-usa.org
Saccharin(Oxidized derivative)Artificial sweetener mdpi.comresearchgate.net

This table presents a selection of derivatives to illustrate the structural diversity based on the Benzo[d]isothiazol-3(2H)-one scaffold.

Overview of Isothiazolone (B3347624) Scaffold Significance in Chemical Biology and Industrial Applications

The isothiazolone scaffold is of considerable importance in both applied and research settings, primarily due to the potent antimicrobial properties exhibited by many of its derivatives. nih.gov These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae. Their mechanism of action often involves the disruption of critical metabolic pathways, such as the inhibition of dehydrogenase enzymes, which rapidly halts cell growth. onepetro.org

Industrial Applications

In industrial contexts, isothiazolones are widely used as biocides and preservatives in numerous products. nih.gov Their ability to control microbial growth makes them invaluable in water-based solutions where bacteria can proliferate. Key applications include:

Water Treatment: Controlling microbial fouling in industrial cooling water systems to maintain heat transfer efficiency and prevent corrosion. onepetro.org

Paints and Coatings: Acting as preservatives in emulsion paints and wood varnishes to prevent fungal growth. nih.gov

Material Preservation: Used in adhesives, leather, and cutting oils to prevent microbial degradation. kairuiwater.com

Cosmetics and Detergents: Incorporated into rinse-off products like shampoos and cleaners as a preservative. kairuiwater.com

Chemical Biology and Medicinal Chemistry

Beyond their role as industrial biocides, isothiazole-containing compounds have attracted significant interest for their potential in drug discovery and development. nih.gov The scaffold is a key component in molecules designed to exhibit a range of biological activities. tandfonline.com Research has highlighted the potential of benzisothiazolone derivatives in several therapeutic areas:

Antiviral Agents: Certain benzisothiazolone derivatives have been identified as multifunctional inhibitors of the HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme. nih.gov

Antifungal Agents: Derivatives of 1,2-benzisothiazol-3(2H)-one have been reported as a series of broad-spectrum antifungal agents. ebi.ac.uknih.gov

Anticancer and Anti-inflammatory Activity: The isothiazole scaffold is present in compounds studied for anticancer and anti-inflammatory effects. nih.govtandfonline.com

Enzyme Inhibition: Specific derivatives have shown potent inhibitory activity against enzymes like phosphomannose isomerase (PMI), which has implications for anti-tumor applications. mdpi.com Other derivatives have been investigated as inhibitors of Dengue and West Nile Virus proteases. nih.gov

Table 2: Summary of Isothiazolone Scaffold Applications

FieldSpecific ApplicationExamples of Isothiazolones Used
Industrial Cooling water systems, paper millsMethylchloroisothiazolinone (MCMI), Dichloroctylisothiazolinone (DCOI) onepetro.org
Paints, adhesives, detergentsMethylisothiazolinone (MI), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT) nih.gov
Chemical Biology Antiviral (HIV-1)Substituted benzisothiazolones nih.gov
Antifungal1,2-benzisothiazol-3(2H)-one derivatives ebi.ac.uk
Enzyme Inhibition (e.g., Protease, PMI)Functionalized benzisothiazolones mdpi.comnih.gov

This table summarizes the broad utility of the isothiazolone scaffold across different sectors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B8813013 2-Benzyl-isothiazol-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-benzyl-1,2-thiazol-3-one

InChI

InChI=1S/C10H9NOS/c12-10-6-7-13-11(10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

UJFZDOCYWCYDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CS2

Origin of Product

United States

Environmental Fate and Degradation Pathways of N Benzyl 1,2 Benzisothiazol 3 2h One and Isothiazolinone Biocides

Atmospheric Photodegradation

Once released into the atmosphere, isothiazolinones can undergo photodegradation, a process initiated by sunlight. The primary mechanism for this degradation in the troposphere is reaction with hydroxyl radicals (•OH).

The reaction with hydroxyl radicals is a dominant atmospheric loss process for many organic compounds. utoronto.ca For isothiazolinones, the atmospheric half-life can be relatively short. For instance, the estimated atmospheric half-life for a related compound, 2-methyl-2H-isothiazol-3-one, is between 0.38 and 1.3 days. tintolav.com This indicates a moderate rate of degradation in the atmosphere. The kinetics of these reactions are complex and depend on the specific structure of the isothiazolinone derivative.

Aquatic Environmental Degradation

Isothiazolinones can enter aquatic systems through various pathways, including runoff from building materials and wastewater treatment plant effluents. leesu.frmdpi.comresearchgate.net Their fate in these environments is governed by processes such as hydrolysis and photodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of isothiazolinones to hydrolysis is significantly dependent on pH. Generally, these compounds are stable at acidic to neutral pH but are susceptible to degradation under alkaline conditions.

For example, 2-styryl-3-R-benzothiazolium salts, a related class of compounds, are stable in water at a pH below 7. chemicalpapers.com However, at a pH of approximately 8, they undergo rapid decomposition. chemicalpapers.com Similarly, for 1,2-benzisothiazolin-3-one (BIT), solutions with a concentration greater than 5% in water exhibit a pH of 10-12, indicating its alkaline nature in solution which can influence its stability. mst.dk The standard method for testing hydrolysis as a function of pH involves using sterile aqueous buffer solutions at pH 4, 7, and 9. oecd.orgoecd.org

A study on a commercial mixture containing 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI) and 2-methyl-4-isothiazolin-3-one (B36803) (MI) showed a recovery of 94.6% at pH 4 after 30 days, indicating high stability in acidic conditions. officestationery.co.uk

Table 1: Hydrolytic Stability of Isothiazolinones

Compound/Mixture pH Conditions Stability/Outcome Reference
2-Styryl-3-R-benzothiazolium salts < 7 Water Stable chemicalpapers.com
2-Styryl-3-R-benzothiazolium salts ~ 8 Water Rapid decomposition chemicalpapers.com

In the aquatic environment, photodegradation under sunlight is a significant removal pathway for isothiazolinones. The process can be influenced by the presence of other substances in the water that can act as photosensitizers.

The kinetics of photodegradation often follow pseudo-first-order kinetics. researchgate.net For instance, the photodegradation of 2-octyl-4-isothiazolin-3-one (OIT) in tap water was found to follow first-order kinetics with a half-life of 28 hours. nih.gov The rate of degradation can be significantly faster under UV lamp irradiation compared to simulated sunlight. researchgate.net

Photodegradation can occur through two main pathways:

Direct Photodegradation: This occurs when the biocide molecule itself absorbs light energy, leading to its decomposition. Many isothiazolinones are susceptible to direct photolysis. researchgate.netcsic.es

Indirect Photodegradation: This pathway involves other substances in the water, known as photosensitizers (like chromophoric dissolved organic matter), which absorb light and then transfer the energy to the biocide molecule or generate reactive species like hydroxyl radicals that then react with the biocide. nih.govmdpi.comaaqr.org The presence of substances like humic acids needs to be considered as they can influence the degradation process. researchgate.net

The photodegradation of isothiazolinones leads to the formation of various transformation products through a series of complex reactions. The initial step for many isothiazol-3(2H)-ones is the cleavage of the isothiazolone (B3347624) ring. nih.gov

For OIT, one proposed pathway involves the cleavage of the isothiazolone ring, followed by subsequent dechlorination, hydroxylation, and oxidation to form N-n-octyl malonamic acid, which can then be decarboxylated to N-n-octyl acetamide (B32628). nih.gov

For N-benzyl-1,2-benzisothiazol-3(2H)-one, while specific detailed pathways from the search results are limited, general transformation reactions for related benzisothiazolinones can be inferred. These include:

Oxidation: The sulfur atom in the isothiazole (B42339) ring can be oxidized. For example, 2-Benzylbenzo[d]isothiazol-3(2H)-one can be oxidized to 2-Benzylbenzo[d]isothiazol-3(2H)-one-1-oxide. mdpi.com

Hydrolysis: As mentioned earlier, the isothiazolone ring can be opened via hydrolysis, especially under alkaline conditions.

Isomerization and other rearrangements: Ultraviolet light can induce complex rearrangements, as seen in the photochemical behavior of related compounds leading to phenanthrene (B1679779) derivatives. rsc.org

The identification of these phototransformation products is crucial for a complete environmental risk assessment, as they may also have biological activity.

Table 2: Common Phototransformation Reactions of Isothiazolinones

Reaction Type Description Example Product(s)
Ring Cleavage Initial breaking of the isothiazolone ring structure. N-n-octyl malonamic acid (from OIT)
Oxidation Addition of oxygen atoms, often at the sulfur. 2-Benzylbenzo[d]isothiazol-3(2H)-one-1-oxide
Hydroxylation Addition of hydroxyl (-OH) groups. Hydroxylated intermediates
Hydrolysis Cleavage of bonds by the addition of water. Ring-opened products

| Elimination/Decarboxylation | Removal of small groups like CO2. | N-n-octyl acetamide (from OIT pathway) |

Terrestrial Environmental Biotransformation

Limited specific data exists in publicly accessible literature regarding the terrestrial environmental biotransformation of N-Benzyl-1,2-benzisothiazol-3(2H)-one. However, studies on the closely related parent compound, 1,2-benzisothiazol-3-one (BIT), provide insights into the likely behavior of isothiazolinone biocides in soil environments.

Aerobic Biodegradation in Soil: Rates and Half-Lives

Direct experimental data on the aerobic biodegradation rates and half-lives of N-Benzyl-1,2-benzisothiazol-3(2H)-one in soil were not found in available scientific literature. For the related compound, 1,2-benzisothiazol-3-one (BIT), degradation studies in soil have shown rapid primary biodegradation. One study indicated that isothiazolinones, including BIT, degraded rapidly in loamy sand soil, with more than 97% degradation observed over 120 days. The half-life for BIT in this study was reported to be 0.52 days. It is important to note that the benzyl (B1604629) group on the nitrogen atom of N-Benzyl-1,2-benzisothiazol-3(2H)-one could influence its degradation rate compared to the unsubstituted BIT.

Table 1: Aerobic Biodegradation of 1,2-benzisothiazol-3-one (BIT) in Soil

ParameterValueSoil TypeReference
Degradation>97% after 120 daysLoamy sand
Half-life (t½)0.52 daysLoamy sand

Anaerobic Biodegradation Studies

Specific studies on the anaerobic biodegradation of N-Benzyl-1,2-benzisothiazol-3(2H)-one could not be identified in the reviewed literature. For the broader class of isothiazolinones, anaerobic biodegradability is a key consideration for their environmental assessment. For instance, the reference test for anaerobic degradability is often cited as OECD 311, which requires a minimum of 60% ultimate degradability under anaerobic conditions. Without specific studies on N-Benzyl-1,2-benzisothiazol-3(2H)-one, its behavior under anaerobic conditions in soil remains uncharacterized.

Environmental Distribution and Transport Processes

There is a lack of specific information regarding the environmental distribution and transport processes of N-Benzyl-1,2-benzisothiazol-3(2H)-one. For the parent compound, 1,2-benzisothiazol-3-one (BIT), its low octanol-water partition coefficient (log Kow) suggests a low tendency to partition from water into fatty tissues, indicating a low potential for bioaccumulation. The environmental distribution of such compounds is influenced by their solubility and partitioning behavior. However, the presence of the benzyl group in N-Benzyl-1,2-benzisothiazol-3(2H)-one would likely increase its lipophilicity compared to BIT, potentially leading to different partitioning and transport characteristics in the environment. Further research is needed to determine the specific mobility and partitioning behavior of N-Benzyl-1,2-benzisothiazol-3(2H)-one in terrestrial environments.

Table 2: List of Chemical Compounds

Compound Name
2-Benzyl-isothiazol-3-one
N-Benzyl-1,2-benzisothiazol-3(2H)-one
1,2-benzisothiazol-3-one (BIT)
5-chloro-1,2-benzisothiazolin-3(2H)-one
2,2′-dithiobis-benzoyl chloride
1,2-benzisothiazol-3(2h)-one
3(2h)-isothiazolone, 5-chloro-2-methyl-
isothiazolone
2-methylisothiazol-3(2H)-one (MIT)
-methyl-4-isothiazolin-3-one (MI)
5-chloro-2-methyl-4-isothiazolin-3-one (CMI)
4,5-dichloro-2-(n-octyl)-4-isothiazolin-3-one
N-methyl malonamic acid
N-methyl acetamide
malonic acid
2-octyl-4-isothiazolin-3-one (OIT)
Dichlorocthylisothiazolinone (DCOIT)
4-benzoyl-2-methylisothiazol-3(2H)-one
N-methyl-4-oxo-4-phenylbutanamide
1,2-benzisothiazol-3(2H)-one,1,1-dioxide
oxasulfuron
metsulfuron-methyl
ethametsulfuron-methyl
propoxycarbazone-sodium
tribenuron-methyl
metsulfuron
deltamethrin
(S)-α-cyano-3-phenoxybenzyl(1R, 3R)-3-(2,2-dibromovinyl)-2,2- dimethylcyclopropanecarboxylate
2-bromo-2-nitro-1,3-propanediol
1,3-propanediol, 2-bromo-2-nitro
3-Iodo-2-propynyl N-butylcarbamate
2,2'-DITHIOBIS(N-METHYLBENZAMIDE)
4,5-dichloro-2-octyl-isothiazolone
-Acetyl-1,1,2,4,4,7-hexamethyltetralin)
cinoxacin
4,4'-isopropylidenediphenol
isophthalohydrazide
3-hydroxy-2,2-dimethyl-N-propylpropa- namide
1,2-bis(2-ethoxyethoxy)ethane
2-(2-butoxyethoxy)ethanol
2-butoxyethanol
2-amino-2-methyl-1-propanol
1-phenoxy-2-propanol
2-hexyloxyethanol
2-(2-(2-butoxyethoxy)ethoxy)ethanol
2-(2-hexyloxyethoxy)ethanol
2-(2-methoxyethoxy)ethanol
2-ethyl-1,3-hexanediol
2,2'-(methylimino)diethanol
1,1',1''-nitrilotri-2-propanol
2-ethyl-2-nitro-1,3-propanediol
2,2-dibromo-3-nitrilopropionamide
1,2-dibromo-2,4-dicyanobutane
1-bromo-3-chloro-5,5-dimethylhydantoin
1,3-dichloro-5,5-dimethylhydantoin
1,3-dichloro-5-ethyl-5-methylhydantoin
1,3,5-triazine-1,3,5(2H,4H,6H)-triethanol
1-(3-chloroallyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1(3,7))decane chloride
1,2-ethanediamine
1,2-benzisothiazol-3(2H)-one, sodium salt
1,2-benzisothiazol-3(2H)-one, compound with 1,2-ethanediamine
1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt
1,2-benzisothiazolin-3-one
1,2-benzothiazol-3(2H)-one
2-n-butyl-benzo[d]isothiazol-3-one
2-methyl-2H-isothiazol-3-one
5-chloro-2- methyl-2H-isothiazol-3-one
1,2-benzisothiazol-3(2H)-one; 1,2-benzisothiazolin-3-one; reaction mass of 5-chloro-2- methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1)
phenoxyethanol
benzyl alcohol
parabens
Kathon
Proxel
Nipacide
Troysan
Vanquish 100
PBIT
AHTN
BIT
CMI
DCOIT
MI
MIT
OIT

Photodegradation Under UV-Vis Irradiation: Kinetics and Product Identification

Direct vs. Indirect Photodegradation Pathways

Terrestrial Environmental Biotransformation

Aerobic Biodegradation in Soil: Rates and Half-Lives

Direct experimental data on the aerobic biodegradation rates and half-lives of N-benzyl-1,2-benzisothiazol-3(2H)-one in soil are not available in the current scientific literature. However, studies on BIT indicate that isothiazolinones can undergo rapid primary biodegradation in soil environments. For instance, one study focusing on a variety of isothiazolinones, including BIT, in a loamy sand soil typical of Northern European urban regions, demonstrated that over 97% of these compounds degraded within a 120-day period under aerobic incubation conditions. In this particular study, the half-life of BIT was determined to be a brief 0.52 days.

It is crucial to recognize that the addition of a benzyl group to the nitrogen atom in N-benzyl-1,2-benzisothiazol-3(2H)-one could alter its susceptibility to microbial degradation when compared to the unsubstituted BIT. The steric hindrance and increased stability provided by the benzyl group might result in a slower degradation rate.

Table 1: Aerobic Biodegradation Data for 1,2-benzisothiazol-3-one (BIT) in Soil

ParameterValueSoil TypeIncubation PeriodReference
Degradation >97%Loamy Sand120 days
Half-life (t½) 0.52 daysLoamy SandNot Specified

This interactive table provides a summary of aerobic biodegradation findings for BIT.

Environmental Distribution and Transport Processes

There is a notable lack of information concerning the specific environmental distribution and transport mechanisms of N-benzyl-1,2-benzisothiazol-3(2H)-one. For the parent compound, BIT, its low octanol-water partition coefficient (log Kow) suggests a limited tendency to bioaccumulate in organisms. The environmental mobility of chemical compounds is largely governed by their water solubility and partitioning characteristics. The introduction of a lipophilic benzyl group in N-benzyl-1,2-benzisothiazol-3(2H)-one would likely increase its affinity for organic matter in soil and sediment, potentially reducing its mobility in water compared to BIT. However, without empirical data, the precise distribution and transport of N-benzyl-1,2-benzisothiazol-3(2H)-one in the environment cannot be definitively determined.

Mechanisms of Microbial Resistance Development to N Benzyl 1,2 Benzisothiazol 3 2h One and Isothiazolinones

Intrinsic and Acquired Resistance Mechanismsnih.govbu.eduresearchgate.net

Microbial resistance to biocides is a complex phenomenon involving both inherent structural and metabolic characteristics, as well as the ability to acquire new resistance traits. anses.fr Intrinsic resistance is often linked to the fundamental structure of the microbial cell, such as the outer membrane of Gram-negative bacteria, which can limit the uptake of antimicrobial compounds. asm.orgasm.org Acquired resistance, on the other hand, develops in a previously susceptible microbial population, often through genetic mutations or the acquisition of resistance genes via horizontal gene transfer. anses.frresearchgate.net

The primary mode of action for isothiazolinones involves diffusing across the cell membrane and reacting with intracellular components, particularly sulfur-containing proteins and enzymes. nih.govnih.gov This interaction disrupts cellular functions and leads to cell death. nih.govnih.gov Consequently, resistance mechanisms often involve preventing the biocide from reaching its intracellular target or altering the target itself. asm.orgnih.gov

One of the most significant mechanisms of resistance to isothiazolinones involves changes to the microbial cell envelope, which controls the passage of substances into the cell. asm.orgasm.org

Alterations in Cellular Permeability: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, provides a natural barrier that can significantly reduce the penetration of biocides. asm.org Microbes can further enhance this barrier by modifying the composition of their membranes, including proteins and fatty acids. asm.org For instance, some resistant strains of Burkholderia cepacia have shown alterations in their outer-membrane protein (OMP) profiles, suggesting that the outer membrane acts as a permeability barrier against isothiazolones. researchgate.net The loss of specific porins, which are protein channels that allow molecules to enter the cell, has also been linked to resistance. For example, a Pseudomonas aeruginosa strain lacking the OprD porin, the entry point for isothiazolone (B3347624), demonstrates resistance. openmicrobiologyjournal.com

Efflux Pump Systems: Efflux pumps are transport proteins that actively expel toxic substances, including biocides and antibiotics, from the cell. openmicrobiologyjournal.comnih.gov These pumps are a critical mechanism for both intrinsic and acquired resistance. openmicrobiologyjournal.com Bacteria possess several classes of efflux pumps, such as the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. openmicrobiologyjournal.com Overexpression of these pumps, often triggered by exposure to sublethal concentrations of a biocide, can lead to reduced susceptibility. asm.orgnih.gov Studies on Burkholderia cepacia complex have shown that enhanced efflux plays a key role in adaptive resistance to a mixture of methylisothiazolinone and chloromethylisothiazolinone (M-CMIT), conferring increased tolerance. researchgate.net The use of an efflux pump inhibitor was found to reduce the minimum inhibitory concentrations (MICs) of the biocide, confirming the role of these pumps. researchgate.net

Table 1: Key Resistance Mechanisms and Supporting Findings
MechanismDescriptionOrganism ExampleKey FindingSource
Altered Outer Membrane Proteins (OMPs)Changes in the type and level of proteins in the outer membrane, reducing permeability to biocides.Burkholderia cepaciaResistant strains induced in the lab and isolated from industrial contamination showed altered OMP profiles compared to the wild-type. researchgate.net
Porin LossAbsence of specific protein channels (porins) that serve as entry points for antimicrobial agents.Pseudomonas aeruginosaA strain lacking the OprD porin, a channel for isothiazolone entry, exhibited resistance. openmicrobiologyjournal.com
Efflux Pump OverexpressionIncreased production of pumps that actively expel biocides from the cell.Burkholderia lataTranscriptomic analysis of a strain adapted to M-CMIT showed that efflux played a key role in its tolerance. researchgate.net
Global Gene RegulatorsActivation of stress response genes (e.g., marA, soxS) that control the expression of resistance mechanisms like efflux pumps.Salmonella enterica serovar TyphimuriumOverexpression of efflux systems, leading to decreased antimicrobial susceptibility, can be controlled by global gene regulators. asm.org

Cross-Resistance and Co-Resistance Phenomena with Other Antimicrobial Agentsbu.edu

A significant concern associated with biocide use is the potential for selecting for cross-resistance, where exposure to a biocide leads to resistance to other, unrelated antimicrobial agents, including antibiotics. asm.orgnih.gov This can occur when a single resistance mechanism, such as an efflux pump or a modified cell envelope, is effective against multiple types of compounds. asm.org

For example, the overexpression of multidrug efflux pumps is a well-documented mechanism of cross-resistance. nih.gov The Mex efflux systems in P. aeruginosa can transport a wide variety of agents, including isothiazolones, tetracycline, and ciprofloxacin. nih.gov Therefore, exposure to an isothiazolinone could select for bacteria that overexpress these pumps, making them simultaneously less susceptible to several classes of antibiotics. nih.gov Studies have demonstrated that adapting Burkholderia lata to an isothiazolinone preservative resulted in altered antibiotic susceptibility, specifically an elevated resistance to fluoroquinolones, which was linked to enhanced efflux. researchgate.net

Co-resistance occurs when the genes for resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or integron. nih.gov For example, genes encoding efflux pumps that confer biocide tolerance (e.g., qac genes) can be located on plasmids that also carry antibiotic resistance genes. nih.gov The use of the biocide then creates selective pressure that maintains the presence of the entire plasmid, including the antibiotic resistance genes, within the bacterial population. nih.gov

Assessment of Resistance Propensity in Microbial Populationseuropa.eu

Assessing the likelihood of microorganisms developing resistance to biocides is a complex but essential task for risk assessment. anses.freuropa.eu Methodologies typically involve exposing bacterial populations to a biocide over time and monitoring for changes in susceptibility. anses.fr

Key parameters measured include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). An increase in these values over time indicates the development of tolerance or resistance. anses.fr Laboratory studies often involve repeatedly culturing bacteria in the presence of sub-lethal (sub-MIC) concentrations of the biocide. asm.org This mimics environmental conditions where microbes might be exposed to residual levels of biocides and allows for the selection of adapted or mutant strains. anses.frasm.org

Once less-susceptible strains are generated, further investigations can be conducted to determine the stability of the resistance and the underlying mechanisms. researchgate.net This includes assessing whether the resistance is transient (phenotypic adaptation) or stable and heritable (genetic mutation). researchgate.net Furthermore, these adapted strains are tested against other biocides and antibiotics to evaluate the potential for cross-resistance. anses.frresearchgate.net For example, a study on Burkholderia lata demonstrated that stable tolerance to isothiazolinones could be developed in the lab, which also resulted in cross-resistance to other preservatives and altered antibiotic susceptibility. researchgate.net

Structure Activity Relationship Sar Investigations of N Benzyl 1,2 Benzisothiazol 3 2h One Derivatives

Impact of N-Substituent Modifications on Biological Efficacy

The substituent attached to the nitrogen atom of the isothiazolone (B3347624) ring plays a pivotal role in determining the biological activity of these compounds. Studies have explored the influence of the N-benzyl group and its substitutions, as well as compared its efficacy to N-alkyl and N-aryl analogs.

Influence of Benzyl (B1604629) Moiety and its Substitutions

The N-benzyl group is a significant contributor to the biological activity of 1,2-benzisothiazol-3(2H)-one derivatives. For instance, N-benzyl derivatives have demonstrated potency against histone acetyltransferases (HATs) like CBP and p300. rsc.org The introduction of a benzyl group at the N-position of 1,2-benzisothiazol-3(2H)-one has been recognized as a promising strategy for enhancing biological effects. acs.org

Modifications to the benzyl ring itself can further modulate activity. For example, in the context of inhibiting Helicobacter pylori ureolysis, halogenation of the aromatic fragment of N-benzyl-1,2-benzisoselenazol-3(2H)-one, a selenium analog of the title compound, led to derivatives with significantly improved activity. acs.org Specifically, 3-fluoro-4-trifluoromethyl and 2-chloro-5-fluoro derivatives of N-benzyl-1,2-benzisoselenazol-3(2H)-one exhibited remarkable antiureolytic effects. acs.org This suggests that the electronic properties and positioning of substituents on the benzyl ring are critical for optimizing biological efficacy.

In studies on Leishmania mexicana glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitors, N6-benzyl derivatives of adenosine (B11128) analogues showed a substantial increase in inhibitor potency. acs.org The N6-2-methylbenzyl derivative, in particular, was significantly more potent than the unsubstituted N6-benzyl compound, highlighting the positive impact of even small alkyl substitutions on the benzyl ring. acs.org

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity
CompoundTargetKey FindingReference
N-benzyl-1,2-benzisothiazol-3(2H)-one derivativesHistone acetyltransferases (CBP/p300)N-benzyl derivatives are potent inhibitors. rsc.org
Halogenated N-benzyl-1,2-benzisoselenazol-3(2H)-onesHelicobacter pylori ureolysisHalogenation of the benzyl ring significantly improves inhibitory activity. acs.org
N6-2-methylbenzyl adenosine analogueLeishmania mexicana GAPDHA 2-methyl substitution on the benzyl ring increased potency compared to the unsubstituted benzyl derivative. acs.org

Comparative Studies with N-Alkyl and N-Aryl Analogues

Comparative studies reveal that the nature of the N-substituent—whether it is alkyl, aryl, or benzyl—has a profound effect on the biological activity and target selectivity of 1,2-benzisothiazol-3(2H)-one derivatives.

In the context of HAT inhibition, a clear distinction in selectivity is observed. N-aryl derivatives tend to be pan-HAT inhibitors, showing broad inhibition across different HAT enzymes. rsc.org In contrast, N-alkyl derivatives, including N-benzyl compounds, often exhibit a preference for the CBP/p300 subtypes. rsc.org This suggests that the steric and electronic properties of the N-substituent guide the interaction with the target enzyme.

Similarly, in the study of 1,2-benzisoselenazol-3(2H)-one analogues as urease inhibitors, the N-benzyl derivative was identified as a more promising lead for targeting H. pylori ureolysis compared to N-aryl derivatives like Ebselen and its dihalogenated analogue. acs.org This indicates that the flexibility and conformational possibilities of the benzyl group may be more favorable for binding to the active site of certain enzymes.

Research on various 1,2-benzisothiazole (B1215175) derivatives has also shown that compounds with N-alkoxybenzyl and N-aryl substituents can exhibit significant antibacterial activity against Gram-positive bacteria.

Table 2: Comparative Efficacy of N-Substituents
N-Substituent TypeTarget/ActivityObserved Efficacy/SelectivityReference
N-ArylHistone Acetyltransferases (HATs)Pan-HAT inhibition (low micromolar range). rsc.org
N-Alkyl/N-BenzylHistone Acetyltransferases (HATs)Subtype selectivity, often preferring CBP/p300. rsc.org
N-BenzylH. pylori ureolysisMore promising lead compared to N-aryl derivatives. acs.org
N-Alkoxybenzyl and N-ArylGram-positive bacteriaSignificant antibacterial effects.

Structure-Function Relationships within the Isothiazolone and Aromatic Ring Systems

The bioactivity of N-benzyl-1,2-benzisothiazol-3(2H)-one derivatives is not solely dependent on the N-substituent. The inherent properties of the isothiazolone heterocyclic ring and the substitutions on the benzo-fused aromatic ring are also crucial determinants of their biological function.

Role of the Heterocyclic Ring in Bioactivity

The isothiazolone ring is a critical pharmacophore responsible for the biological activity of this class of compounds. Its mechanism of action often involves the interaction of the nitrogen-sulfur (N-S) bond within the ring with thiol groups of proteins in target organisms. mdpi.com This interaction can lead to the formation of mixed disulfides, causing dysfunction of essential enzymes and ultimately leading to cell death. mdpi.comwikipedia.org The electron-deficient sulfur atom in the isothiazolone ring is susceptible to reaction with nucleophilic groups within the cell. researchgate.net

The importance of the heterocyclic ring has been established in antifungal activity studies, where its presence is considered essential for optimal manifestation of the desired effect. researchgate.net The biocidal activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. wikipedia.org

Effects of Substituents on the Benzo-Fused Aromatic Ring

Substituents on the benzo-fused aromatic ring can significantly influence the reactivity and biological activity of the entire molecule. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electronic properties of the aromatic system and, by extension, the reactivity of the isothiazolone ring. libretexts.orglibretexts.org

Electron-withdrawing groups on the aromatic ring generally increase the rate of nucleophilic aromatic substitution reactions. masterorganicchemistry.com This is because they help to stabilize the electron-rich intermediate that is formed during the reaction. masterorganicchemistry.com For example, a nitro group, which is a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution but would be expected to activate it towards nucleophilic attack. libretexts.org

In the context of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide inhibitors of human leukocyte elastase, the inhibitory capacity of N-aryl derivatives was found to be directly related to the electron-withdrawing capability of the substituents on the aryl ring. researchgate.net This highlights the importance of the electronic effects of substituents on the aromatic portion of the molecule in modulating biological activity.

The position of the substituents also matters. The directing effects of existing groups on the benzene ring will influence the position of subsequent substitutions. msu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 1,2-benzisothiazol-3-one derivatives to understand the key molecular descriptors that influence their efficacy and to design more potent compounds.

For instance, a QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments play a significant role in their inhibitory activity. nih.govbrieflands.comresearchgate.net The developed model showed a good correlation coefficient, indicating its predictive power. nih.govbrieflands.comresearchgate.net

Another QSAR study focused on 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrids as inhibitors of the Dengue virus NS2B-NS3 protease. ajchem-a.com The QSAR model developed in this study was used to design new derivatives with potentially higher inhibitory activity. ajchem-a.comresearchgate.net The model highlighted the importance of certain descriptors in correlating with the biological activity. researchgate.net These studies demonstrate the utility of QSAR in rational drug design, providing insights that can guide the synthesis of more effective N-benzyl-1,2-benzisothiazol-3(2H)-one derivatives.

Table 3: Chemical Compounds Mentioned
Compound Name
2-Benzyl-isothiazol-3-one
N-Benzyl-1,2-benzisothiazol-3(2H)-one
N-Alkyl-1,2-benzisothiazol-3(2H)-one
N-Aryl-1,2-benzisothiazol-3(2H)-one
3-fluoro-4-trifluoromethyl-N-benzyl-1,2-benzisoselenazol-3(2H)-one
2-chloro-5-fluoro-N-benzyl-1,2-benzisoselenazol-3(2H)-one
N6-benzyl adenosine
N6-2-methylbenzyl adenosine
Ebselen
1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole

Computational Chemistry and Molecular Docking Studies in SAR Elucidation

Computational chemistry and molecular docking have emerged as indispensable tools in the exploration of Structure-Activity Relationships (SAR) for N-benzyl-1,2-benzisothiazol-3(2H)-one derivatives. These in silico methods provide profound insights into the molecular interactions between the ligands and their biological targets, guiding the rational design of more potent and selective compounds.

Molecular modeling studies have been instrumental in understanding how N-benzyl-1,2-benzisothiazol-3(2H)-one and its analogs bind to the active sites of various enzymes. For instance, in the development of inhibitors for Dengue and West Nile virus proteases, molecular graphics and modeling were employed to delineate the putative binding mode of a series of 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole (B1194373) hybrid derivatives. nih.gov These studies proposed a binding mode that was congruent with the experimental SAR results, suggesting that substituted phenyl groups on the derivatives achieve a favorable steric fit within a cavity near specific amino acid residues of the protease. nih.gov

One particularly potent compound from a study, 7n , which features a p-methoxy group on the phenyl ring, was predicted to have an excellent steric fit within this cavity. nih.gov The modeling also suggested a potential hydrogen bond between the methoxy (B1213986) group and the hydroxyl proton of a tyrosine residue (Tyr 150) in the DENV2 protease, which could contribute to its strong inhibitory activity. nih.gov The protease receptor surfaces are often color-coded in these models to represent different properties (e.g., lipophilic, polar), which helps in visualizing and understanding the nature of the interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational technique applied to this class of compounds. A study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors utilized a stepwise-multiple linear regression (SW-MLR) method to build a predictive QSAR model. nih.govbrieflands.com This model demonstrated a strong correlation between the physicochemical properties of the compounds and their inhibitory activity. nih.govbrieflands.com

The results from the QSAR study indicated that specific molecular descriptors play a significant role in the caspase-3 inhibitory activity. These include descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and the presence of certain atom-centered fragments (R--CX--R). nih.govbrieflands.com The robustness of the QSAR model was validated through statistical measures like the correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²), which were found to be 0.91 and 0.80 for the training set, respectively. nih.govbrieflands.com

The following table summarizes the key descriptors identified in the QSAR study and their importance in predicting the biological activity of 1,2-benzisothiazol-3-one derivatives.

Descriptor CategorySignificance in SAR
Electronegativity Influences the electronic interactions between the inhibitor and the enzyme's active site.
Atomic Masses Contributes to the overall size and shape of the molecule, affecting its fit in the binding pocket.
Atomic van der Waals Volumes Relates to the steric bulk of the substituents, which is crucial for optimal binding.
R--CX--R Atom-Centered Fragments The presence and nature of specific chemical fragments are key determinants of inhibitory potency.

Table 1: Key Molecular Descriptors from QSAR Analysis of 1,2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors. nih.govbrieflands.com

Furthermore, molecular docking studies on other related heterocyclic compounds have consistently shown that hydrophobic interactions are crucial for their biological activity. wjpsonline.com For N-benzyl derivatives specifically, the orientation and substitution pattern on the benzyl ring are critical for maximizing these interactions and achieving high potency. chapman.edu For example, in the context of Src kinase inhibition, the presence of substituents at the 4-position of the benzyl ring (such as 4-fluoro, 3,4-dichloro, or 4-methyl) was found to be critical for maximal anticancer activity. chapman.edu

Advanced Research Directions and Biotechnological Applications of N Benzyl 1,2 Benzisothiazol 3 2h One and Isothiazolinone Analogues

Development of Novel Biocidal and Preservation Systems

Isothiazolinones are recognized for their potent biocidal properties, which stem from a two-step mechanism that involves rapid growth inhibition followed by irreversible cell damage. onepetro.org This mechanism disrupts critical metabolic pathways, including growth, respiration, and energy production, by targeting dehydrogenase enzymes. onepetro.org The efficacy of these compounds has led to their widespread use in controlling microbial growth in numerous industrial applications. onepetro.orgnih.gov

Research is actively focused on creating new and improved biocidal and preservation systems by synthesizing novel derivatives of isothiazolinones. For instance, a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives has been synthesized and characterized for their antimicrobial activity. researchgate.net The goal of this research is to develop compounds that can be chemically linked to polysaccharides to enhance their "biostability". researchgate.net This approach is particularly relevant for industrial applications where materials like galactomannans are used as rheology modifiers but have limited resistance to microbial degradation. researchgate.net

The development of these novel systems also considers the stability of isothiazolinones, which can be influenced by environmental factors such as the presence of nucleophiles. nih.gov Therefore, a key aspect of current research is the creation of "greener" synthesis methods that are more efficient and environmentally benign. nih.gov Furthermore, combination products are being explored to enhance the biocidal activity and reduce the required concentrations of isothiazolinone derivatives, which can also offer economic benefits. google.com

Interactive Table: Key Isothiazolinone Biocides and Their Applications

Compound Name Abbreviation Key Application Areas
5-chloro-2-methyl-4-isothiazolin-3-one (B196307) CMIT Industrial water treatment, Papermill applications, Mineral processing. onepetro.org
2-methyl-4-isothiazolin-3-one (B36803) MIT Industrial water treatment, Long-term preservative applications. onepetro.org
1,2-Benzisothiazolin-3-one BIT Long-term preservation for bacterial control, Mineral processing, Closed loop cooling systems. onepetro.org
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one DCOIT Algicide for cooling water treatment, Fungicide for papermill applications. onepetro.org

Emerging Therapeutic Applications

The unique chemical structure of isothiazolinones has prompted investigations into their potential as therapeutic agents for complex diseases.

A significant area of research is the development of isothiazolinone derivatives as multifunctional agents for Alzheimer's disease. researchgate.net A series of 2-(3-hydroxybenzyl)benzo[d]isothiazol-3(2H)-one Mannich base derivatives have been designed and synthesized with this therapeutic goal in mind. researchgate.net

Biological evaluations of these derivatives have shown that many of them act as selective acetylcholinesterase (AChE) inhibitors and possess potent antioxidant properties. researchgate.net Specifically, compounds designated as 6d and 13d have demonstrated significant and selective AChE inhibition, strong antioxidant activity, and the ability to moderately inhibit the self-induced aggregation of Aβ1–42 peptides. researchgate.net These compounds also exhibit selective metal-chelating activity with iron and copper ions, offer neuroprotective effects against H2O2-induced injury in PC12 cells, and show good permeability across the blood-brain barrier. researchgate.net Furthermore, preclinical studies indicated that these derivatives could improve cognitive deficits in mice. researchgate.net

Data Table: Biological Activity of Representative Mannich Base Derivatives

Compound AChE Inhibition (IC50) Key Bioactivities
6d 1.09 µM Selective AChE inhibition, potent antioxidant activity, moderate inhibition of Aβ1–42 aggregation, selective metal-chelating activity, neuroprotective effect, good BBB permeability. researchgate.net
13d 2.01 µM Selective AChE inhibition, potent antioxidant activity, moderate inhibition of Aβ1–42 aggregation, selective metal-chelating activity, neuroprotective effect, good BBB permeability. researchgate.net

The potential for isothiazol-3(2H)-ones and their derivatives to act as potent inhibitors of platelet aggregation has been noted. researchgate.net Platelet aggregation is a critical process in thrombosis, and its modulation is a key strategy for mitigating cardiovascular diseases. nih.gov The mechanism of some anti-platelet agents involves increasing intracellular cyclic AMP (cAMP) levels, which impairs aggregation. nih.gov

Research into various natural and synthetic compounds has highlighted different pathways for modulating platelet activity. For instance, curcumin (B1669340) has been shown to suppress platelet aggregation induced by fibrillar amyloid peptides by reducing intracellular signaling pathways. mdpi.com Similarly, 1,8-cineole (eucalyptol) selectively inhibits platelet activation stimulated by specific agonists. reading.ac.uk While direct studies on N-benzyl-1,2-benzisothiazol-3(2H)-one's effect on platelet aggregation are not detailed, the recognized anti-platelet potential of the broader isothiazolinone class suggests a promising avenue for future research. researchgate.net This includes investigating how these compounds might interact with key receptors and signaling molecules involved in platelet adhesion and aggregation, such as von Willebrand Factor (VWF) and glycoprotein (B1211001) Ibα. biorxiv.org

Investigation as Anti-Alzheimer's Disease Agents (e.g., Mannich Base Derivatives)

Integration into Material Sciences and Engineering

The chemical properties of N-benzyl-1,2-benzisothiazol-3(2H)-one and its analogues are being leveraged to enhance the performance and longevity of various materials.

Organic compounds containing heteroatoms like nitrogen and sulfur, characteristic of isothiazolinones, are known to be effective corrosion inhibitors. encyclopedia.pub They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. encyclopedia.pubmdpi.com This adsorption is facilitated by the presence of π-electrons in the aromatic rings and the heteroatoms in the molecular structure. encyclopedia.pub

Benzothiazole derivatives, which share structural similarities with benzisothiazolinones, have demonstrated significant corrosion inhibition for mild steel in acidic environments. researchgate.netbohrium.com Studies have shown that the efficiency of these inhibitors increases with their concentration, with some derivatives achieving over 95% inhibition efficiency. researchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.netbohrium.com While specific studies on N-benzyl-1,2-benzisothiazol-3(2H)-one are emerging, the established anti-corrosion properties of related heterocyclic compounds suggest its potential utility in protecting metal alloys. researchgate.netgoogle.com

The biocidal nature of isothiazolinones is being harnessed to improve the biostability of polymeric materials and coatings. researchgate.net Microbial contamination can lead to the degradation of polymers and coatings, affecting their performance and lifespan. Incorporating biocides like isothiazolinone derivatives can prevent the growth of microorganisms on these materials. researchgate.net

One approach involves covalently linking a biocide to a polymer, a method being explored with derivatives of 1,2-benzisothiazol-3(2H)-one and polysaccharides like galactomannans. researchgate.net Another strategy is the incorporation of these biocides into coating formulations. For example, siloxane-polyurethane coatings can be modified to enhance their fouling-release performance. acs.org The inclusion of siloxane units can improve hydrophobicity and resistance to biofouling. nih.gov By integrating isothiazolinone compounds into these advanced polymer systems, it is possible to create materials with enhanced durability and resistance to biological degradation, which is critical for applications ranging from food packaging to biomedical implants. researchgate.netnih.govnih.gov

Corrosion Inhibition in Metal Alloys

Synergistic Interactions with Other Chemical Entities (e.g., Cyclodextrins for Enhanced Solubility and Reduced Dosing)

The inherent low aqueous solubility of many isothiazolinone compounds, including analogues of N-benzyl-1,2-benzisothiazol-3(2H)-one, can limit their formulation and application possibilities. tandfonline.com A significant area of advanced research focuses on overcoming this limitation through synergistic interactions with other chemical entities, most notably cyclodextrins. These cyclic oligosaccharides can encapsulate guest molecules within their hydrophobic inner cavity, forming inclusion complexes that enhance the solubility and stability of the guest compound in aqueous solutions. researchgate.netoatext.com

The formation of inclusion complexes with cyclodextrins offers a promising strategy to improve the physicochemical properties of isothiazolinone biocides. researchgate.net This enhanced solubility can lead to greater bioavailability and efficacy, potentially allowing for a reduction in the required dosage to achieve the desired antimicrobial effect. researchgate.net The ability to use lower concentrations is a key advantage, as it can minimize potential environmental and toxicological impacts. researchgate.netresearchgate.net

Research into the interaction between benzisothiazolinone (BIT), a primary isothiazolinone analogue, and various cyclodextrins has provided valuable insights into this synergistic relationship. Studies have investigated the complexation behavior with different types of cyclodextrins, including beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methyl-β-cyclodextrin (Me-β-CD). researchgate.net The formation of these inclusion complexes has been confirmed through various analytical techniques such as UV-Vis and FTIR spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR). researchgate.net

A key parameter in evaluating the effectiveness of this synergy is the stability constant (Ks) of the inclusion complex, which indicates the strength of the association between the host (cyclodextrin) and the guest (isothiazolinone). A higher stability constant suggests a more stable complex and, often, a greater increase in solubility.

One study systematically investigated the interaction of BIT with different β-cyclodextrins and determined the stability constants for each complex. The results highlighted that the type of cyclodextrin (B1172386) significantly influences the stability of the resulting complex.

Isothiazolinone AnalogueCyclodextrin TypeStability Constant (K) (M⁻¹)
Benzisothiazolinone (BIT)Methyl-β-cyclodextrin (Me-β-CD)299.5 ± 2.9
Data sourced from a study on the microencapsulation of Benzisothiazolinone (BIT). researchgate.net

The research demonstrated that the BIT/Me-β-CD inclusion complex exhibited the highest stability constant among the tested cyclodextrins. researchgate.net Furthermore, this specific complex showed enhanced antibacterial activity against both Staphylococcus aureus and Escherichia coli when compared to the free biocide. researchgate.net This finding underscores the potential of cyclodextrin complexation not only to improve solubility but also to potentiate the biological activity of isothiazolinone analogues.

The mechanism behind this enhanced efficacy is attributed to the increased concentration of the biocide in the aqueous phase, facilitating its transport to and interaction with microbial cells. researchgate.net By improving the aqueous solubility and ensuring a more controlled release of the active agent, cyclodextrin-based formulations can represent a more efficient and targeted delivery system for isothiazolinone biocides. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyl-isothiazol-3-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. Key parameters to optimize include reaction temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Monitoring progress via thin-layer chromatography (TLC) and adjusting pH during workup can improve yields . For reproducibility, ensure anhydrous conditions due to the sensitivity of intermediates to hydrolysis.

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to identify characteristic peaks (e.g., the isothiazolone ring protons at δ 6.8–7.5 ppm). X-ray diffraction (XRD) is critical for resolving stereoelectronic effects and validating the crystal structure. For example, XRD analysis of derivatives has confirmed bond angles and torsion angles critical for bioactivity .

Q. What standardized protocols exist for assessing the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Conduct agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) should be determined in triplicate, with controls for solvent effects. Reference methods from CLSI or EUCAST guidelines to ensure comparability across studies .

Advanced Research Questions

Q. How do structural modifications to the benzyl or isothiazolone moieties affect the compound’s bioactivity and mechanism of action?

  • Methodological Answer : Synthesize derivatives with substituents at the benzyl position (e.g., electron-withdrawing groups) and evaluate their effects on bacterial membrane disruption using fluorescence assays (e.g., propidium iodide uptake). Molecular docking studies can predict interactions with bacterial enzymes like DNA gyrase . Correlate structural changes with MIC shifts to identify pharmacophores .

Q. What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Perform comparative dose-response studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and rodent models. Address discrepancies by controlling variables such as metabolic activation (use S9 liver fractions) and exposure duration. For aquatic toxicity, follow OECD Test No. 203 guidelines to ensure consistency with prior ecotoxicological data .

Q. How can computational methods predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and predict hydrolysis or photolysis pathways. Validate predictions via HPLC-MS analysis of degradation products in simulated sunlight (e.g., using a Xenon arc lamp). Assess half-lives in water and soil matrices to model environmental fate .

Q. What advanced techniques are used to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor decomposition products (e.g., NOx/SOx gases) via gas chromatography-mass spectrometry (GC-MS). For pH-dependent stability, use buffered solutions (pH 3–9) and track degradation kinetics via UV-Vis spectroscopy .

Safety and Handling Considerations

  • Experimental Precautions : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store away from strong oxidizers due to risk of exothermic decomposition .
  • Waste Disposal : Incinerate with alkali scrubbers to neutralize toxic gases. Follow UN3077 guidelines for transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.